N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[[(3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-5-4-6-15(11-13)23(21,22)17-12-14-7-9-19(10-8-14)16(20)18(2)3/h4-6,11,14,17H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNLCMPNRUDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with sulfonamides under controlled conditions. The process often includes steps such as amination, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
Comparison with Similar Compounds
Piperidine-1-carboxamide Derivatives with Local Anesthetic Activity
Key Compounds :
- N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h)
- N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4m)
Comparison: These derivatives (synthesized in ) share the piperidine-1-carboxamide backbone but differ in their substituents. Both 4h and 4m exhibit strong local anesthetic activity in rats, with lower hepatotoxicity compared to reference drugs like lidocaine. The phenylamino and methoxyphenyl groups in these compounds likely enhance lipophilicity and receptor binding, whereas the target compound’s 3-methylphenylsulfonamido group may improve solubility and metabolic stability due to the sulfonamide moiety. Notably, the target compound’s methyl group on the phenyl ring could further modulate steric effects and bioavailability .
Table 1: Key Properties of Piperidine-1-carboxamide Derivatives
*Data inferred from structural analogs.
Sulfonamide-Containing Piperidine Derivatives in Drug Screening
Key Compound :
- S903-1453 (N,N-dimethyl-4-[7-(propane-1-sulfonyl)triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxamide)
Comparison: This screening compound () shares the N,N-dimethylpiperidine-1-carboxamide core with the target compound but incorporates a triazolopyrazine-sulfonyl group instead of the 3-methylphenylsulfonamido-methyl moiety. In contrast, the target compound’s simpler aromatic sulfonamide group may favor interactions with ion channels or enzymes like carbonic anhydrases. Structural differences highlight how substituent choice directs therapeutic targeting .
Table 2: Structural and Functional Contrast with Sulfonamide Analogs
Cross-Resistance and DNA Repair in Methylating Agents
Piperidine-containing compounds with carboxamide groups may interact with DNA repair pathways (e.g., O⁶-methylguanine-DNA methyltransferase).
Critical Analysis of Structural Determinants
- Sulfonamide vs.
- Aromatic vs. Heterocyclic Substituents : The 3-methylphenyl group may confer greater metabolic stability than the triazolopyrazine in S903-1453, which could be prone to oxidative degradation.
- Toxicity Profile : Derivatives like 4h and 4m demonstrate that piperidine-1-carboxamides can achieve low toxicity, suggesting the target compound may share this advantage if optimized .
Biological Activity
N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 306.43 g/mol. Its structural features include a piperidine ring substituted with a sulfonamide group, which is crucial for its biological activity.
Research indicates that this compound exhibits significant interaction with serotonin receptors, particularly the 5-HT7 receptor. It acts as an antagonist, which may influence various physiological processes such as mood regulation and circadian rhythms. The binding affinity to the receptor and the resulting pharmacological effects are critical for understanding its therapeutic potential.
Pharmacological Effects
- Serotonin Receptor Modulation : The compound has been identified as a selective antagonist of the 5-HT7 receptor, which plays a role in neurotransmission and has implications in treating disorders like depression and anxiety .
- Antidepressant Activity : Studies suggest that antagonism of the 5-HT7 receptor may lead to antidepressant-like effects in animal models. This is attributed to enhanced serotonergic transmission in specific brain regions .
- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways, although further investigation is required to substantiate these claims.
Table 1: Summary of Biological Activities
Notable Research
- Study on Antidepressant Effects : A study published in 1998 highlighted the compound's ability to enhance serotonin signaling, suggesting a mechanism for its antidepressant properties .
- Neuroprotective Mechanisms : Research into neuroprotective effects indicates that this compound may reduce oxidative stress markers in neuronal cells, promoting cell survival under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
